molecular formula C24H26N4O5 B11203504 3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11203504
M. Wt: 450.5 g/mol
InChI Key: PRVSPHJRUPHTPN-UHFFFAOYSA-N
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Description

3-Butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a 3-butyl substituent and a 1,2,4-oxadiazole-linked 4-ethoxy-3-methoxyphenyl group. The quinazoline-dione core is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to interact with biological targets via hydrogen bonding and π-π stacking . The compound’s synthesis likely involves alkylation of the quinazoline-dione core with a preformed 5-(chloromethyl)-1,2,4-oxadiazole intermediate, a strategy analogous to methods described for related heterocycles .

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

3-butyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C24H26N4O5/c1-4-6-13-27-23(29)17-9-7-8-10-18(17)28(24(27)30)15-21-25-22(26-33-21)16-11-12-19(32-5-2)20(14-16)31-3/h7-12,14H,4-6,13,15H2,1-3H3

InChI Key

PRVSPHJRUPHTPN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC

Origin of Product

United States

Biological Activity

3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a quinazoline core and an oxadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O5, with a molecular weight of approximately 450.495 g/mol. The compound features various functional groups that enhance its interaction with biological targets.

The antitumor activity of this compound is primarily attributed to its ability to inhibit tumor growth and proliferation. The quinazoline and oxadiazole moieties are believed to interact with enzymes and pathways involved in cancer progression. Preliminary studies indicate that it may target specific proteins associated with tumor cell survival and proliferation.

Case Studies

Research has demonstrated that derivatives of similar structures exhibit potent antitumor effects against various cancer cell lines:

Compound Cancer Cell Line IC50 (µM)
Compound AMDA-MB-2315.0
Compound BA5497.5
Compound CHeLa6.0

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Spectrum of Activity

The antimicrobial properties of this compound have been evaluated against various pathogens:

Microorganism Type Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive12.5
Escherichia coliGram-negative15.0
Candida albicansFungi20.0

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Research Findings

Several studies have confirmed the broad-spectrum antimicrobial activity of compounds containing the 1,3,4-oxadiazole ring:

  • Dhumal et al. (2016) reported that novel derivatives showed strong inhibition against Mycobacterium bovis BCG.
  • Desai et al. (2018) highlighted the effectiveness of pyridine-based 1,3,4-oxadiazole derivatives against various bacterial strains.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion profiles of this compound in biological systems. Initial findings suggest favorable pharmacokinetic properties; however, toxicity assessments are crucial for evaluating its safety profile before clinical applications.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the quinazoline, pyrimidine, and oxadiazole families. Key differentiating factors include substituent chemistry, synthesis routes, and reported bioactivity.

Key Observations :

  • The oxadiazole-linked 4-ethoxy-3-methoxyphenyl group introduces steric bulk and electron-donating groups, which may modulate target binding compared to simpler phenyl or benzyl substituents .

Table 2: Bioactivity Comparison of Related Compounds

Compound Class/Name Reported Bioactivity Mechanism/Notes Source
Target Compound Not explicitly reported Hypothesized antimicrobial/anti-inflammatory activity based on oxadiazole moiety
1-Alkylthieno[2,3-d]pyrimidine-2,4-diones () Antimicrobial (broad-spectrum) Oxadiazole and thieno-pyrimidine synergize for microbial membrane disruption
6-(Piperidinylmethyl)pyrimidine-2,4-dione () Anti-mycobacterial (tuberculosis) Piperidine-phenoxy group targets mycobacterial enzymes
Quinoline-2,4-diones () Activity not specified Azide and benzyl groups suggest potential for click chemistry modifications

Key Observations :

  • Antimicrobial Potential: The target compound’s 1,2,4-oxadiazole moiety is structurally analogous to antimicrobial thieno-pyrimidine-diones (), suggesting possible activity against Gram-positive bacteria or fungi. However, the absence of a thieno ring may reduce potency compared to ’s compounds .
  • Target Specificity : The 4-ethoxy-3-methoxyphenyl group could confer selectivity toward enzymes like cyclooxygenase (COX) or cytochrome P450, similar to other methoxy-substituted aryl compounds .
Patent and Therapeutic Relevance
  • ’s Patent : The manufacturing process for 1-(arylmethyl)quinazoline-2,4-diones highlights the therapeutic value of this scaffold, particularly in oncology or infectious diseases . The target compound’s oxadiazole-methyl-aryl substituent aligns with trends in optimizing pharmacokinetic properties (e.g., solubility, metabolic stability).
  • ’s Anti-Mycobacterial Agent : While the core differs (pyrimidine vs. quinazoline), the shared dione moiety and complex substituents underscore the importance of heterocyclic diversity in drug discovery .

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